molecular formula C11H12F2N2O B12114361 4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one

4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one

Cat. No.: B12114361
M. Wt: 226.22 g/mol
InChI Key: AKPDJEPRKHDIBX-UHFFFAOYSA-N
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Description

ZERENEX ZXG004672 is a novel chemical compound developed by Zerenex Molecular Ltd. This compound is part of their extensive collection of unique molecules designed for various scientific research applications. ZERENEX ZXG004672 is known for its potential in pharmaceutical research and drug discovery due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZXG004672 involves a multi-step process that includes the preparation of heterocyclic ring systems with specific functional groups. The synthetic route typically starts with the formation of a core heterocyclic structure, followed by the introduction of various substituents through reactions such as nucleophilic substitution, electrophilic addition, and cross-coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of ZERENEX ZXG004672 is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the optimization of reaction parameters, such as temperature, pressure, and reaction time, to achieve efficient synthesis. The final product is purified using techniques like recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

ZERENEX ZXG004672 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ZERENEX ZXG004672 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery programs.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of ZERENEX ZXG004672 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Riluzole: Used to treat amyotrophic lateral sclerosis, with actions including sodium channel blockade and glutamate receptor inhibition.

    Voriconazole: An antifungal agent that inhibits cytochrome P450 14a-demethylase.

    Sirolimus: An immunosuppressant that binds to FK-binding protein 12 and inhibits mammalian target of rapamycin.

Uniqueness

ZERENEX ZXG004672 is unique due to its specific chemical structure and reactivity, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for scientific research and drug discovery.

Properties

Molecular Formula

C11H12F2N2O

Molecular Weight

226.22 g/mol

IUPAC Name

4-amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C11H12F2N2O/c12-9-2-1-3-10(13)8(9)6-15-5-7(14)4-11(15)16/h1-3,7H,4-6,14H2

InChI Key

AKPDJEPRKHDIBX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=C(C=CC=C2F)F)N

Origin of Product

United States

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